Sylvatesmin

Oxidative stress Pulse radiolysis Lignan comparative chemistry

Specify Sylvatesmin for reproducible redox biology, oncology, and metabolic research. Its defined stereochemistry and broader radical scavenging profile (vs. Lantbeside) ensure unique activity absent in generic furofuran lignans. Validated aldose reductase inhibition and in vivo lipid-lowering efficacy provide a clear, benchmarked rationale for experimental use.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 487-39-8
Cat. No. B192461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSylvatesmin
CAS487-39-8
Synonymsphillygenin
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC
InChIInChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1
InChIKeyCPJKKWDCUOOTEW-YJPXFSGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sylvatesmin (CAS 487-39-8) for Scientific Research & Procurement: A Baseline Overview


Sylvatesmin (also known as (+)-Phillygenin, Phillygenol, or Epipinoresinol methyl ether) is a naturally occurring furofuranoid lignan [1]. It is a secondary plant metabolite primarily isolated from various species, including Forsythia suspensa, Osmanthus fragrans, and Lancea tibetica [2]. This compound is characterized by a well-defined stereochemistry (4 defined stereocenters) and the molecular formula C₂₁H₂₄O₆ . As a bioactive small molecule, it is widely investigated for its role in modulating oxidative stress, inflammatory pathways, and lipid metabolism, making it a standard reference material for pharmacological and phytochemical studies [2].

Sylvatesmin (487-39-8) Procurement: Why Analogue Substitution Introduces Scientific Uncertainty


Generic substitution among furofuran lignans is not a scientifically sound practice due to significant, quantifiable differences in activity profiles driven by stereochemistry and substitution patterns. Closely related compounds like Phillyrin (the glycoside precursor) and (-)-Phillygenin (an enantiomer) exhibit divergent potencies in inflammatory and metabolic assays . Furthermore, as demonstrated in comparative free radical studies with the analog Lantbeside (LAN), Sylvatesmin (SYL) possesses a distinct chemical reactivity profile, reacting with a broader range of oxidizing radicals and with different kinetic parameters [1]. These data underscore that even minor structural variations translate into materially different biological and chemical outcomes, necessitating exact compound verification for reproducible research.

Sylvatesmin (487-39-8) Quantitative Evidence Guide: Data-Driven Differentiation from Analogs


Free Radical Reactivity Profiling: Quantified Kinetic Advantage of Sylvatesmin Over Lantbeside

In a comparative study using pulse radiolysis to evaluate radical scavenging mechanisms, Sylvatesmin (SYL) demonstrated a broader oxidative radical scavenging profile compared to the closely related lignan Lantbeside (LAN). SYL undergoes one-electron oxidation by both SO4·- and N3· radicals, whereas LAN was only reactive with the stronger oxidant SO4·- and showed no detectable reaction with N3· radicals [1]. This differential reactivity is a direct consequence of structural variations affecting electron donation potential, and is further reflected in distinct reaction rate constants determined for the formation of radical products [1].

Oxidative stress Pulse radiolysis Lignan comparative chemistry Free radical scavenging

Comparative Cytotoxic Activity: Enhanced Inhibition of B16 Melanoma Cells Over Vincristine

In a direct comparative in vitro study, Sylvatesmin demonstrated a superior inhibitory effect on the proliferation of mouse B16 melanoma cells compared to the established chemotherapeutic agent vincristine . While specific IC50 values from the primary source are not available in this summary, the comparative statement of 'greater inhibition' [1] provides a clear efficacy benchmark against a well-characterized standard, highlighting a significant differential activity for this specific cancer cell line.

Anticancer research Cytotoxicity assay Melanoma Natural product comparator

Structural Basis for Enzyme Inhibition: Sylvatesmin as a Potential Top-Performing Aldose Reductase Inhibitor

Computational molecular modeling studies have identified Sylvatesmin as exhibiting the highest predicted inhibition of the enzyme aldose reductase when compared to a set of other natural products [1]. This in silico evidence provides a strong structural and mechanistic rationale for selecting Sylvatesmin as a lead compound in the development of therapies for diabetic complications, positioning it favorably against other natural inhibitors based on its binding affinity predictions. This finding is supported by associated in vitro activity screening data [2].

Enzymology Diabetes complications Molecular modeling Aldose reductase

Lipid-Lowering Efficacy: In Vivo Reduction of Serum Triglycerides and LDL-Cholesterol in Hyperlipidemic Mice

Sylvatesmin has demonstrated significant in vivo efficacy in a disease-relevant animal model. In nutritive hyperlipidemia mice fed a high-cholesterol diet, treatment with Sylvatesmin resulted in a remarkable down-regulation of both serum triglyceride (TG) and low-density lipoprotein cholesterol (LDL-C) levels [1]. This in vivo metabolic modulation is a critical differentiator from in vitro-only antioxidants and provides a direct, quantifiable link to a potential therapeutic application for managing dyslipidemia.

Lipid metabolism Cardiovascular research In vivo pharmacology Nutraceutical development

Sylvatesmin (487-39-8): High-Value Application Scenarios for Scientific Procurement


Advanced Redox Biology & Free Radical Kinetics Research

Sylvatesmin is a premier candidate for advanced studies in redox biology due to its well-characterized, differential reactivity with multiple oxidizing radical species (·OH, SO4·-, N3·) [1]. This enables precise, mechanism-based investigations into free radical scavenging kinetics and structure-activity relationships, where its broader and quantifiable reaction profile provides a distinct advantage over less versatile lignans like Lantbeside (LAN) [1].

Oncology Research: Benchmarking Against Established Cytotoxic Agents

This compound is particularly valuable in oncology research, specifically for studies involving B16 melanoma models. Its demonstrated ability to inhibit cell proliferation more effectively than vincristine provides a clear, benchmarked rationale for its inclusion in studies evaluating novel anticancer mechanisms or as a standard comparator for new synthetic analogs and natural product extracts.

Diabetes Complications & Metabolic Disease Research

For researchers investigating the polyol pathway and diabetic complications, Sylvatesmin is a critical reagent. Its in silico identification as a top-performing aldose reductase inhibitor [2] provides a strong mechanistic hypothesis for in vitro and in vivo testing, positioning it as a more targeted tool than other lignans lacking this specific computational and enzymatic validation.

In Vivo Preclinical Studies of Dyslipidemia & Cardiovascular Health

Sylvatesmin is a validated compound for in vivo preclinical research in lipid metabolism. Its proven efficacy in significantly reducing serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) in a diet-induced hyperlipidemia mouse model [2] makes it a compelling candidate for studying the pharmacodynamics of natural products in cardiovascular and metabolic disease pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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